molecular formula C8H8 B13743811 Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- CAS No. 37846-63-2

Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene-

Cat. No.: B13743811
CAS No.: 37846-63-2
M. Wt: 104.15 g/mol
InChI Key: OWNNLXWCBCZDHM-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a methylene group attached to a norbornadiene framework. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- can be synthesized through several methods. One common approach involves the dimerization of cyclopentadiene with acetylene . The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- often involves large-scale catalytic processes. These processes utilize raw materials like cyclopentadiene and acetylene, which are derived from petrochemical sources . The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as hydrogen gas with a metal catalyst, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism by which bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- exerts its effects involves its ability to participate in various chemical reactions. The methylene group is highly reactive, allowing the compound to undergo addition, substitution, and other reactions. These reactions can modify the compound’s structure and properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

CAS No.

37846-63-2

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

7-methylidenebicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C8H8/c1-6-7-2-3-8(6)5-4-7/h2-5,7-8H,1H2

InChI Key

OWNNLXWCBCZDHM-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C=CC1C=C2

Origin of Product

United States

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